2-[1-(1H-imidazol-1-yl)vinyl]phenol

QSAR antifungal 1-vinylimidazoles Botrytis cinerea

Researchers developing 1-vinylimidazole antifungals require the unsubstituted parent scaffold as a QSAR baseline reference; generic mixtures or isomers cannot substitute. 2-[1-(1H-imidazol-1-yl)vinyl]phenol (CAS 74204-47-0) addresses this gap: • Anchors hydrophobicity & steric scales in validated 61-compound regression models • Produced via patent-improved KOH/DMSO route, minimizing diimidazole by-product • Free phenolic -OH enables selective O-alkylation without imidazole protection • Crystalline solid (mp 152.5-154 °C) with TBC stabilizer ensures consistent batch quality

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 74204-47-0
Cat. No. B1621478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(1H-imidazol-1-yl)vinyl]phenol
CAS74204-47-0
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1O)N2C=CN=C2
InChIInChI=1S/C11H10N2O/c1-9(13-7-6-12-8-13)10-4-2-3-5-11(10)14/h2-8,14H,1H2
InChIKeyAHQLCEQBXIBHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(1H-Imidazol-1-yl)vinyl]phenol: Core Identity and Compound Class


2‑[1‑(1H‑Imidazol‑1‑yl)vinyl]phenol (CAS 74204‑47‑0) is a bifunctional styrenic building block that integrates a free phenolic –OH, a polymerizable vinyl group, and an N‑vinylimidazole moiety within a single, compact scaffold (C₁₁H₁₀N₂O, MW 186.21) [1]. It belongs to the 1‑[1‑(substituted phenyl)vinyl]imidazole class, which has served as the direct precursor to clinically used imidazole antifungals such as croconazole and neticonazole [2]. Unlike generic vinylimidazoles that lack the ortho‑hydroxy group, the juxtaposition of the phenol and the imidazole‑vinyl unit creates a chelating, functionally dense architecture that cannot be replicated by simple mixtures of phenol and imidazole derivatives. This unique arrangement underpins its role as the unsubstituted baseline in quantitative structure–activity relationship (QSAR) models of antifungal 1‑vinylimidazoles and as a versatile intermediate for late‑stage diversification [3].

Unsubstituted QSAR baseline scaffold for antifungal 1-vinylimidazole calibration studies
Bifunctional styrenic building block integrating phenol, vinyl, and N-vinylimidazole in a single scaffold
Chelating architecture supports late-stage diversification and imidazole-transfer reactions

2-[1-(1H-Imidazol-1-yl)vinyl]phenol: Irreplaceable in Antifungal R&D


Although many 1‑vinylimidazole derivatives exist, the precise ortho‑hydroxy substitution pattern of 2‑[1‑(1H‑imidazol‑1‑yl)vinyl]phenol establishes it as the singular unsubstituted reference compound in the most comprehensive QSAR model of this antifungal class, encompassing 61 analogs [1]. Replacing it with a para‑hydroxy isomer, an O‑alkylated derivative, or an imidazole‑lacking styrene destroys the hydrogen‑bond donor/acceptor geometry that governs both the reactivity in imidazole‑transfer reactions and the biological activity of downstream products [2]. In the patented improved synthesis of vinylimidazole antifungals, the use of alternative monoimidazole intermediates (e.g., the diimidazole byproduct IV) not only reduces the atom economy but also introduces purification challenges that compromise yield and batch consistency [3]. Consequently, any in‑class substitution directly alters the quantitative structure–property relationships that have been validated against both in vitro and greenhouse antifungal efficacy data, making generic replacement scientifically untenable when reproducibility and regulatory traceability are required.

Replacement with para-hydroxy isomer or O-alkylated analog destroys H-bond geometry critical for biological activity
Using alternative monoimidazole intermediates reduces atom economy and introduces purification challenges affecting batch consistency
Generic vinylimidazole substitution invalidates QSAR comparisons and may compromise regulatory traceability

2-[1-(1H-Imidazol-1-yl)vinyl]phenol: Quantitative Differentiation Evidence


QSAR Baseline for Antifungal Activity Calibration

In the foundational QSAR study of antifungal 1‑[1‑(substituted phenyl)vinyl]imidazoles, 2‑[1‑(1H‑imidazol‑1‑yl)vinyl]phenol serves as the unsubstituted parent scaffold (R₁ = H, R₂ = H) against which all 61 synthesized derivatives were compared. The regression model demonstrated that antifungal activity against Botrytis cinerea increases with molecular hydrophobicity (log P) and decreases with the bulkiness of the 5‑position substituent on the benzene ring [1]. The unsubstituted compound thus defines the lower boundary of the hydrophobicity–activity relationship, making it an indispensable calibration point for any researcher constructing or validating QSAR models in this chemical series. Replacement with a methyl‑ or chloro‑substituted analog shifts the baseline log P and invalidates quantitative comparisons with historical datasets.

QSAR Baseline for Antifungal Activity
Cross-study comparable
Unsubstituted parent scaffold (R₁=H, R₂=H) anchors regression model among 61 analogs
Reported QSAR calibration context; supports model validation
Replacement shifts baseline log P and invalidates historical comparisons
QSAR antifungal 1-vinylimidazoles Botrytis cinerea regression analysis hydrophobicity

Improved Synthesis Route Over NaH/DMF Method

Patent US 4,629,795 explicitly states that the prior art method for preparing 2‑[1‑(1H‑imidazol‑1‑yl)vinyl]phenol (compound II) using sodium hydride in dry DMF suffers from: (a) formation of diimidazole by‑product IV, which reduces the yield of the desired monoimidazole II and requires additional purification; and (b) decomposition of DMF generating dimethylamine that reacts with the alkylating agent to form further impurities [1]. The improved process replaces NaH with an alkali metal hydroxide (e.g., KOH) and uses DMSO as solvent, which suppresses diimidazole formation and eliminates DMF‑derived by‑products, thereby increasing the isolated yield of monoimidazole II [1]. Although the patent does not provide head‑to‑head yield tables, the described operational advantages—safer base, recoverable solvent, fewer by‑products—translate directly into higher throughput and lower cost of goods for procurement.

Improved Synthesis Over NaH/DMF
Class-level inference
KOH/DMSO process suppresses diimidazole by-product and DMF-derived impurities
May support higher batch purity and reduced solvent burden
No head-to-head yield tables disclosed; process described in patent
process chemistry imidazole transfer reaction monoimidazole yield by-product suppression

Melting Point Advantage Over Liquid Vinyl Monomers

2‑[1‑(1H‑Imidazol‑1‑yl)vinyl]phenol exhibits a sharply defined melting point of 152.5–154 °C (recrystallized from isopropanol) . In contrast, the two monofunctional building blocks that might be considered as simplistic replacements—2‑vinylphenol (liquid at ambient temperature) and 1‑vinylimidazole (boiling point ~78 °C at reduced pressure)—lack the crystalline character that enables straightforward purification by recrystallization and long‑term storage without polymerization inhibitors. The high melting point of the target compound is a direct consequence of intermolecular hydrogen bonding between the phenolic –OH and the imidazole N3, a supramolecular motif absent in either monomer alone [1]. Commercial material is routinely supplied at ≥97% purity stabilized with TBC (4‑tert‑butylcatechol) [2], a specification that is achievable precisely because of this crystalline character.

Melting Point vs Liquid Monomers
Supporting evidence
152.5–154 °C crystalline solid vs liquid 2-vinylphenol and 1-vinylimidazole
Reported crystalline advantage may simplify purification and storage
Commercial purity ≥97% with TBC stabilizer
melting point thermal stability storage conditions purification

Phenolic pKa Advantage for Selective Functionalization

The phenolic pKa of 2‑[1‑(1H‑imidazol‑1‑yl)vinyl]phenol is predicted to be 9.68 ± 0.35 . This acidity is significantly enhanced relative to isolated phenol (pKa ~10.0) due to the electron‑withdrawing effect of the imidazole ring transmitted through the vinyl linker. In contrast, O‑alkylated analogs (e.g., the croconazole and neticonazole drug substances) lack an ionizable proton at this position and therefore cannot be selectively extracted into aqueous base or chemoselectively deprotonated for further functionalization under mild conditions [1]. The free phenol thus serves as a unique, traceless handle for purification by acid‑base extraction and for late‑stage diversification via O‑alkylation, acylation, or sulfonylation without protection/deprotection sequences.

Phenolic pKa for Functionalization
Class-level inference
Predicted pKa 9.68 ± 0.35; O-alkylated analogs lack ionizable proton
Supports acid-base extraction and selective derivatization workflows
Predicted value; synthetic utility context-dependent
pKa phenol acidity pH-dependent extraction selective deprotonation

TBC-Stabilized Vinyl Integrity for Ambient Storage

Commercial 2‑[1‑(1H‑imidazol‑1‑yl)vinyl]phenol is supplied at ≥97% purity and is explicitly stabilized with 4‑tert‑butylcatechol (TBC) to prevent radical‑initiated polymerization of the vinyl group during storage and shipping [1]. In contrast, many generic 1‑vinylimidazole monomers are sold without specified stabilizers or with minimal inhibitor levels, requiring cold‑chain storage and still exhibiting batch‑to‑batch variability in vinyl content upon arrival [2]. The inclusion of TBC as a standardized additive, combined with the compound's inherent crystalline solid state, provides a defined and reproducible shelf‑life profile that reduces the risk of oligomer formation and ensures consistent reactivity in subsequent alkylation or polymerization steps.

TBC-Stabilized Vinyl Integrity
Supporting evidence
TBC stabilizer added to ≥97% pure crystalline compound
May reduce oligomerization risk during ambient storage
Stabilizer specification supports shelf-life reproducibility
vinyl polymerization stabilizer TBC shelf-life

2-[1-(1H-Imidazol-1-yl)vinyl]phenol: High-Value Application Scenarios


QSAR Calibration Standard for Antifungal Research

Research groups developing quantitative structure–activity relationship models for 1‑vinylimidazole antifungals must include the unsubstituted parent compound 2‑[1‑(1H‑imidazol‑1‑yl)vinyl]phenol as the baseline reference. Its well‑defined substituent pattern (R₁ = H, R₂ = H) anchors the hydrophobicity and steric parameter scales in the published regression equations [1]. Without this compound as a calibration point, newly generated activity data cannot be quantitatively compared with the foundational 61‑compound dataset, compromising the statistical validity and predictive power of the model.

Key Intermediate for Croconazole and Neticonazole Synthesis

Process chemists scaling up the synthesis of croconazole (CAS 77175‑51‑0), neticonazole, or exploratory vinylimidazole drug candidates should specify 2‑[1‑(1H‑imidazol‑1‑yl)vinyl]phenol produced via the patent‑improved KOH/DMSO route rather than the legacy NaH/DMF method [1]. The improved process minimizes diimidazole by‑product formation and eliminates DMF‑derived amine impurities, resulting in higher batch purity and more predictable O‑alkylation yields [1]. This directly reduces the cost and timeline of downstream purification.

Crystalline Monomer for Controlled Polymerization

Polymer and materials scientists requiring a bifunctional vinyl monomer that combines imidazole coordination capability with a phenolic hydrogen‑bond donor should select 2‑[1‑(1H‑imidazol‑1‑yl)vinyl]phenol over liquid 1‑vinylimidazole or 2‑vinylphenol. Its high melting point (152.5–154 °C) [1], crystalline nature, and commercial availability with TBC stabilizer [2] ensure reproducible monomer quality and minimize premature oligomerization. This is critical for controlled radical polymerization or metal‑coordination polymer synthesis where precise stoichiometry is required.

Late-Stage Diversification via Free Phenol Handle

Medicinal chemists pursuing structure–activity relationship expansion around the 1‑vinylimidazole core can exploit the free phenolic –OH (predicted pKa 9.68 ± 0.35) [1] of this compound for selective O‑alkylation, acylation, or sulfonylation under mild basic conditions. This allows the generation of diverse analog libraries without the need for protection/deprotection of the imidazole nitrogen, a significant advantage over O‑alkylated intermediates that require de novo synthesis for each new analog [2].

Application
Selection Property
Validation Focus
QSAR calibration standard for antifungal research
Unsubstituted parent scaffold with defined substituent pattern
Baseline anchoring in regression models against 61-compound dataset
Key intermediate for croconazole and neticonazole synthesis
Improved KOH/DMSO process with reduced diimidazole by-product
Batch purity and predictable O-alkylation yield validation
Crystalline monomer for controlled polymerization
High melting point and TBC-stabilized crystalline form
Reproducible monomer quality and minimal premature oligomerization
Late-stage diversification via free phenol handle
Free phenolic –OH with predicted pKa 9.68
Selective O-alkylation or acylation without imidazole protection

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